

2-Bromo-6-fluoropyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-fluoropyridine**

Cat. No.: **B2364938**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-6-fluoropyridine**: Properties, Reactivity, and Synthetic Applications

Introduction

2-Bromo-6-fluoropyridine is a halogenated heterocyclic compound that has emerged as a cornerstone in modern synthetic chemistry. Its value is derived from the unique electronic properties imparted by the pyridine ring, further modulated by the presence of two distinct halogen substituents: a bromine and a fluorine atom. This structural arrangement provides a versatile platform for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecules.^[1] In the pharmaceutical and agrochemical industries, it serves as a critical building block for constructing a wide array of active ingredients, from kinase inhibitors to advanced crop protection agents.^{[1][2]}

This guide offers a senior application scientist's perspective on **2-Bromo-6-fluoropyridine**, moving beyond simple data recitation to explain the underlying principles of its reactivity. We will explore its core physicochemical and spectroscopic properties, delve into its key synthetic transformations with a focus on mechanistic causality, and provide field-proven protocols for its application. The objective is to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of this powerful reagent.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount before employing any reagent in a synthetic workflow. **2-Bromo-6-fluoropyridine** has a distinct set of physical and spectroscopic

properties that allow for its unambiguous confirmation.

Physical and Chemical Properties

The fundamental properties of **2-Bromo-6-fluoropyridine** are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ BrFN	[1][3][4][5]
Molecular Weight	175.99 g/mol	[1][3][4]
CAS Number	144100-07-2	[4][5][6]
Appearance	White solid or colorless to light yellow liquid	[7][8]
Melting Point	30-32 °C	[7]
Boiling Point	162-164 °C	[7]
Density	~1.707 g/cm ³ (Predicted)	[7]
Flash Point	88 °C (190.4 °F)	

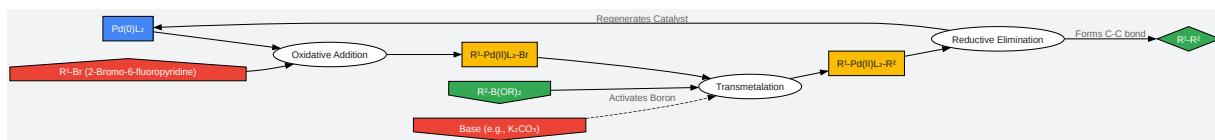
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity. The combination of NMR, MS, and IR spectroscopy offers a comprehensive characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is characterized by three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The precise chemical shifts and coupling constants (J-values) are influenced by the positions of the electronegative fluorine and bromine atoms.

- ^{13}C NMR: The carbon spectrum will show five distinct signals for the five carbons of the pyridine ring. The carbons directly bonded to the halogens (C2-Br and C6-F) will exhibit characteristic shifts and, in the case of C6, coupling to the fluorine atom (^{1}JCF).
- ^{19}F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear indication of the fluorine's presence and chemical environment.
- Mass Spectrometry (MS): The mass spectrum provides definitive proof of the molecular weight and elemental composition. The key feature for **2-Bromo-6-fluoropyridine** is the molecular ion (M^+) peak, which appears as a pair of peaks of nearly equal intensity at m/z 175 and 177. This distinctive isotopic signature is due to the natural abundance of the bromine isotopes, ^{79}Br and ^{81}Br .^[9]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key peaks include those for aromatic C-H stretching, C=C and C=N ring stretching, and the distinct C-Br and C-F stretching vibrations.

A Dichotomy in Reactivity: A Guide to Synthetic Strategy


The synthetic utility of **2-Bromo-6-fluoropyridine** stems from the differential reactivity of its two carbon-halogen bonds. The C(2)-Br bond is primarily susceptible to reactions involving metal catalysis (e.g., palladium-catalyzed cross-couplings) and metal-halogen exchange. In contrast, the C(6)-F bond is activated towards nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$). This dichotomy allows for a highly regioselective and often sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

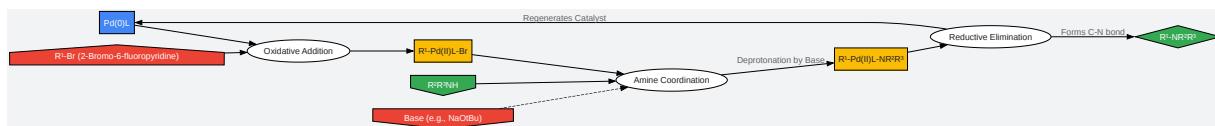
In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst into the most reactive carbon-halogen bond. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the exclusive site of reaction under standard Suzuki or Buchwald-Hartwig conditions. This selectivity is the cornerstone of its use as a building block.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For **2-Bromo-6-fluoropyridine**, it enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

- Causality: The catalytic cycle begins when a Pd(0) complex undergoes oxidative addition into the C-Br bond.^[10] The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester (activated by a base), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.^{[10][11]} The C-F bond remains intact throughout this process.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.


Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add **2-Bromo-6-fluoropyridine** (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
- Solvent: Add a suitable degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction is one of the most powerful methods for forming C-N bonds, allowing for the coupling of **2-Bromo-6-fluoropyridine** with a vast range of primary and secondary amines.[\[12\]](#)

- Causality: Similar to the Suzuki reaction, the mechanism proceeds via a $\text{Pd}(0)/\text{Pd}(\text{II})$ catalytic cycle.[\[12\]](#) A key difference is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4) to deprotonate the amine, facilitating its coordination to the palladium center. The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive elimination step, which forms the C-N bond.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K_3PO_4 , 1.4-2.0 eq).
- Reagents: Add **2-Bromo-6-fluoropyridine** (1.0 eq) and the amine (1.1-1.2 eq).

- Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
- Reaction: Seal the vessel and heat the mixture with stirring to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
- Workup: Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer, and wash the combined organic layers with brine.
- Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (S_nAr) at the C-F Bond

While the C-Br bond is reactive towards metal catalysis, the C-F bond is the preferred site for nucleophilic aromatic substitution (S_nAr).

- Causality: The S_nAr mechanism is a two-step addition-elimination process.[14][15] The high electronegativity of the ring nitrogen and the fluorine atom makes the C6 position highly electrophilic and susceptible to attack by a nucleophile. Fluorine is a superior leaving group in this context (compared to bromine) because its extreme electronegativity strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the initial nucleophilic attack.[16][17] This stabilization of the rate-determining step accelerates the reaction at the C-F position.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-BROMO-6-FLUOROPYRIDINE | CAS 144100-07-2 [matrix-fine-chemicals.com]
- 6. 2-Bromo-6-fluoropyridine | 144100-07-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-Bromo-6-fluoropyridine | CymitQuimica [cymitquimica.com]
- 9. lehigh.edu [lehigh.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [2-Bromo-6-fluoropyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2364938#2-bromo-6-fluoropyridine-chemical-properties\]](https://www.benchchem.com/product/b2364938#2-bromo-6-fluoropyridine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com